6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one
説明
This compound belongs to the pyrimidin-4(3H)-one class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. Its structure includes:
- Pyrimidin-4(3H)-one core: A planar aromatic system with keto-enol tautomerism, enabling hydrogen bonding and π-π interactions.
- 4-Ethoxyphenyl substituent: Attached at position 6, this group introduces lipophilicity and electron-donating effects via the ethoxy (–OCH2CH3) moiety.
The methylsulfonyl group (–SO2CH3) on the piperazine ring is a strong electron-withdrawing group, influencing pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., target affinity) .
特性
IUPAC Name |
6-(4-ethoxyphenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-3-30-18-8-6-17(7-9-18)19-15-21(27)24(16-22-19)10-4-5-20(26)23-11-13-25(14-12-23)31(2,28)29/h6-9,15-16H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRILIIJFWLFNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with various functional groups. Its structural formula can be represented as follows:
Key features include:
- An ethoxyphenyl group
- A piperazine moiety with a methylsulfonyl substituent
- A 4-oxobutyl chain
Anticancer Properties
Recent studies have indicated that compounds with similar structures to 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine ring have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
The compound's structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory effects. Research on related compounds has shown that they can selectively inhibit COX-2, leading to reduced inflammation in animal models .
Table 1: Comparison of Anti-inflammatory Potency
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.01 | N/A |
| Compound A (related) | 0.0032 | >120,000 |
| 6-(4-Ethoxyphenyl)... | 0.10 | 2880 |
The biological activity of 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with related structures.
Pharmacokinetics and Toxicity
Preliminary studies indicate that the compound exhibits favorable pharmacokinetic properties, including adequate solubility and permeability, which are critical for therapeutic efficacy. However, further studies are needed to fully assess its toxicity profile.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Observations:
Pyrazolo[3,4-d]pyrimidines (e.g., compound from ) lack the keto group, reducing hydrogen-bonding capacity .
Substituent Effects: Ethoxyphenyl vs. Methylsulfonyl-Piperazine vs. Chlorinated Benzyl-Piperidine: The methylsulfonyl group enhances solubility and metabolic stability compared to lipophilic dichlorobenzyl groups, which may improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
